molecular formula C4H7NaO3 B3107920 (S)-2-Hydroxybutyric acid sodium salt CAS No. 1629168-61-1

(S)-2-Hydroxybutyric acid sodium salt

Cat. No.: B3107920
CAS No.: 1629168-61-1
M. Wt: 126.09
InChI Key: MOSCXNXKSOHVSQ-DFWYDOINSA-M
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Description

Salts are often formed to achieve desirable formulation properties of active pharmaceutical ingredients (APIs). Approximately 50% of the United States Food and Drug Administration (US FDA) approvals consist of APIs in the salt form .


Synthesis Analysis

The synthesis of salts involves reacting an acid with a base. The choice of the appropriate salt form is dictated by various factors. The formation of potentially marketable salt requires concerted efforts and a thorough understanding of the physical and chemical characteristics of the API and counterions that are used .


Molecular Structure Analysis

The molecular structure of salts can be probed via theoretical, experimental, and computational approaches. Among computational approaches, molecular dynamics (MD) simulations at atomistic resolution have been widely implemented to elucidate the mechanisms responsible for macroscale experimental observables .


Chemical Reactions Analysis

Qualitative analysis procedures can be used to determine the chemical properties of an unknown substance by systematically reacting the unknown with a number of different reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of salts can be analyzed using various methods. For example, the structural and transport properties of aqueous salt solutions can be investigated via experiments and molecular simulations .

Scientific Research Applications

1. Urinary Excretion and Detectability in Forensic Cases

  • (S)-2-Hydroxybutyric acid sodium salt, when administered in doses, is excreted in small amounts in the free form and rapidly in urine. This has implications for its detectability in forensic cases, particularly in scenarios like drug-facilitated sexual assault (DFSA) (Kavanagh, Kenny, & Feely, 2001).

2. Treatment of Withdrawal Symptoms in Alcohol Dependence

  • In an open multicentre study, the sodium salt of 4-hydroxybutyric acid was evaluated for its efficacy in treating withdrawal symptoms in patients with alcohol dependence. The study found that it led to complete abstinence during drug administration in a significant percentage of patients (Addolorato et al., 1996).

3. Monitoring Sodium Oxybate in Narcoleptic Patients

  • The feasibility of monitoring gamma-hydroxybutyric acid concentrations in narcoleptic patients treated with sodium oxybate was explored using dried blood spots. This study highlights the application in understanding the variability in clinical effects following sodium oxybate administration (Ingels, Hertegonne, Lambert, & Stove, 2013).

4. Understanding Metabolic Pathways

  • Research has been conducted to understand the formation of 2-hydroxybutyric acid in experimental animals. This study sheds light on the metabolic pathways leading to its formation, providing insights into its role in various biological processes (Landaas, 1975).

5. Investigating Antihypoxic Action

  • The antihypoxic effect of lithium hydroxybutyrate, a compound related to gamma-hydroxybutyric acid, has been studied. This research contributes to understanding the potential therapeutic applications of these compounds in treating hypoxic conditions (Ivanova, Bobkov, & Losev, 1985).

6. Neuroprotective Agent Potential

  • Sodium salts of D-3-hydroxybutyrate and its derivatives were evaluated for their effect on cell apoptosis and cytosolic Ca2+ concentration in mouse glial cells. This study suggests the potential of these compounds as effective neural protective agents (Xiao, Zhao, & Chen, 2007).

Mechanism of Action

The mechanism of action of a salt can vary depending on its chemical structure and the biological system it interacts with. For example, some salts can influence bulk dynamics due to their molecular interfacial area and strength of interaction with first hydration-shell water molecules .

Future Directions

The future directions in the field of salt research could involve developing new methods for treating high-salinity wastewater or creating novel drug products with improved clinical utility .

Properties

IUPAC Name

sodium;(2S)-2-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSCXNXKSOHVSQ-DFWYDOINSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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